Propyl acetoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFMVMDBNLMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170394 | |
| Record name | Propyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-60-8 | |
| Record name | Propyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl acetoacetate | |
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| Record name | Propyl acetoacetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |
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| Record name | Propyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PROPYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |
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Advanced Synthetic Methodologies for Propyl Acetoacetate and Its Analogues
Classical Ester Synthesis Routes and Mechanistic Elucidation
Traditional methods for synthesizing propyl acetoacetate (B1235776) primarily rely on well-established reactions such as the Claisen condensation and transesterification processes.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that yields β-keto esters. libretexts.orgbyjus.com This reaction involves the condensation of two ester molecules, where one acts as a nucleophile (enolate) and the other as an electrophile. libretexts.org For the synthesis of a compound like propyl acetoacetate, a mixed Claisen condensation would be employed, involving an acetate (B1210297) ester and another ester that can form an enolate.
The mechanism of the Claisen condensation proceeds through several key steps: libretexts.orgbyjus.com
Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, removes an α-proton from an ester molecule to form a resonance-stabilized enolate. libretexts.orgjove.com
Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate. libretexts.orgjove.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an alkoxide leaving group to produce the β-keto ester. libretexts.orgchemistrysteps.com
Deprotonation: The resulting β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base present in the reaction mixture readily removes this proton, forming a doubly stabilized enolate. This irreversible deprotonation is the driving force of the reaction. jove.comchemistrysteps.com
Protonation: A final acidic workup step is required to neutralize the enolate and yield the final β-keto ester product. libretexts.org
It is crucial that the starting ester has at least two α-hydrogens for the reaction to proceed to completion, as the final deprotonation step drives the equilibrium forward. libretexts.orgjove.com Variations of the Claisen condensation, such as the Dieckmann condensation for intramolecular reactions and crossed Claisen condensations between two different esters, expand the synthetic utility of this method. byjus.com
Transesterification is another key process for synthesizing this compound, typically starting from a more readily available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, and reacting it with propanol (B110389). starskychemical.comrsc.org This reaction involves the exchange of the alkoxy group of an ester with the alcohol group of another alcohol. evonik.com The process is reversible and is often catalyzed by either an acid or a base. rsc.orgaocs.org
In an acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by propanol. aocs.org Conversely, base-catalyzed transesterification involves the deprotonation of propanol to form a propoxide ion, which then acts as a nucleophile. aocs.org To drive the equilibrium towards the formation of this compound, a large excess of propanol is typically used, or the lower-boiling alcohol byproduct (e.g., ethanol (B145695) or methanol) is removed from the reaction mixture. aocs.org
Recent advancements have focused on developing more efficient and environmentally friendly catalysts for the transesterification of β-keto esters. rsc.org These include the use of solid acid catalysts and various metal complexes to facilitate the reaction under milder conditions. rsc.orgajgreenchem.com
Modern and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Performing organic reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. innovareacademics.in The transesterification of β-keto esters, including the synthesis of this compound, has been successfully achieved under solvent-free conditions. rsc.orgajgreenchem.com
Several studies have demonstrated the use of heterogeneous catalysts, such as silica-supported boric acid, for the efficient transesterification of ethyl acetoacetate with various alcohols, including propanol, in the absence of a solvent. rsc.org This approach offers high yields and allows for the easy recovery and recycling of the catalyst. rsc.org Transition metal complexes have also been shown to be effective catalysts for the transesterification of β-keto esters under solvent-free microwave conditions. ajgreenchem.com The mechanism in these solvent-free systems often involves the reactants themselves acting as the reaction medium. The catalytic cycle is believed to occur on the surface of the solid catalyst, enhancing reaction rates and selectivity. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netscielo.org.mx The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. researchgate.netrsc.org This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating. anton-paar.com
In the context of this compound synthesis, microwave irradiation has been effectively combined with various catalytic systems. For instance, the transesterification of β-keto esters can be significantly expedited under microwave irradiation, often in solvent-free conditions. ajgreenchem.com The synergy between microwave energy and catalysis can lead to remarkable rate enhancements. researchgate.net For example, the use of solid acid catalysts in conjunction with microwave heating has been reported for the synthesis of coumarin (B35378) derivatives from β-keto esters, a reaction closely related to the modification of this compound. nih.gov
| Catalyst System | Starting Materials | Conditions | Product | Yield (%) | Reference |
| Ferrous ammonium (B1175870) sulphate | β-keto ester, Aromatic alcohol | Toluene (B28343), Microwave | Transesterified β-keto ester | Moderate | ajgreenchem.com |
| Ammonium nickel sulphate | β-keto ester, Aromatic alcohol | Toluene, Microwave | Transesterified β-keto ester | Moderate | ajgreenchem.com |
| Amberlyst-15 | Phenol, Ethyl acetoacetate | Solvent-free, Microwave | 4-methylcoumarin | 43 | mdpi.com |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Solvent-free, Microwave | 7-hydroxy-4-methylcoumarin | 97 | mdpi.com |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. uni-graz.atresearchgate.net Lipases are a class of enzymes that have been extensively used for the synthesis of esters, including β-keto esters like this compound, through transesterification. google.comgoogle.com
The enzymatic synthesis of acetoacetate esters can be carried out in non-aqueous solvents to favor the transesterification reaction over hydrolysis. google.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective as they can be easily recovered and reused. google.comnih.gov This method has been used to produce a variety of acetoacetate esters with high yields and chemoselectivity. google.com Research has also demonstrated the successful lipase-catalyzed transesterification of methyl acetoacetate with various alcohols. google.com
The combination of biocatalysis with other green chemistry techniques, such as microwave irradiation, has shown synergistic effects, leading to enhanced reaction rates and yields in the synthesis of acetoacetic acid esters. researchgate.net This chemo-enzymatic approach represents a promising avenue for the sustainable production of this compound and its derivatives. mdpi.commdpi.com
| Enzyme | Substrates | Reaction Type | Key Finding | Reference |
| Candida antarctica lipase B (CALB) | Methyl acetoacetate, Ursodeoxycholic acid | Regioselective transesterification | Synthesis of 3α-acetoacetoxy UDCA with 60% yield | nih.govmdpi.com |
| Lipase | First ester of acetoacetate, Alcohol | Transesterification | Synthesis of ester derivatives of acetoacetate in a non-aqueous solvent | google.com |
| Immobilized lipases (Novozym 435, Lipozyme RM IM, Lipozyme TL IM) | Methyl acetoacetate, Various alcohols | Transesterification under microwave irradiation | Novozym 435 was the most active; synergism between enzyme and microwaves observed | researchgate.net |
Catalytic Systems in this compound Synthesis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional catalysts. While L-proline is a widely recognized organocatalyst for various transformations involving β-dicarbonyl compounds, such as Knoevenagel, aldol, and Mannich reactions, its direct application for the synthesis of this compound is less commonly documented. jocpr.com However, the principles of organocatalysis have been successfully applied to the transesterification of β-keto esters, a key route to obtaining this compound.
One prominent class of organocatalysts for this transformation is boronic acids. For instance, methylboronic acid has been demonstrated as a mild, green, and recyclable catalyst for the transesterification of β-keto esters with various alcohols. researchgate.net In a typical procedure, the β-keto ester (e.g., ethyl acetoacetate) is refluxed with the desired alcohol (e.g., propanol) in toluene with a catalytic amount of methylboronic acid (5 mol%) and 4 Å molecular sieves to remove the ethanol byproduct. researchgate.net Similarly, 3-nitrobenzeneboronic acid has been shown to effectively catalyze the transesterification of β-keto esters with a range of alcohols and thiols, highlighting the versatility of this approach. researchgate.netorganic-chemistry.org
N-Heterocyclic carbenes (NHCs) represent another class of potent organocatalysts capable of mediating transesterification reactions under mild conditions. amazonaws.comacs.org Their strong basicity enhances the nucleophilicity of the alcohol, facilitating the acyl transfer. Alkylidene derivatives of NHCs have also been shown to promote these reactions effectively. amazonaws.com Although specific examples detailing the synthesis of this compound are sparse, the established efficacy of these organocatalysts for the transesterification of various β-keto esters provides a strong foundation for their application in its production. researchgate.netamazonaws.com
Table 1: Organocatalytic Transesterification of β-Keto Esters
| Catalyst | Reactants | Conditions | Notes |
| Methylboronic Acid | β-keto ester, Alcohol | 5 mol% catalyst, Toluene, Reflux, 10h, Dean-Stark with 4 Å molecular sieves | Mild, green, and recyclable catalyst. researchgate.net |
| 3-Nitrobenzeneboronic Acid | β-keto ester, Alcohol/Thiol | Catalytic amount | Highly selective for β-keto esters, providing good to high yields. researchgate.netorganic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Ester, Alcohol | Room temperature | Efficiently catalyzes transesterification/acylation of secondary alcohols. amazonaws.comacs.org |
Heterogeneous catalysts offer significant advantages in chemical manufacturing, including simplified product purification, catalyst recovery, and potential for continuous processing. For the synthesis of this compound, particularly through the transesterification of ethyl acetoacetate, a variety of solid catalysts have been developed. These materials often possess tunable acidic or basic properties and high surface areas, contributing to their catalytic efficacy. researchgate.net
Mesoporous carbon nitride (MCN) has been demonstrated as an efficient metal-free, basic catalyst for the transesterification of ethyl acetoacetate with a range of alcohols. When 1-butanol (B46404) was used, the catalyst showed high activity, achieving 69% conversion with 100% selectivity to butyl acetoacetate, indicating its potential for analogous reactions with propanol. nih.gov
Silica-based materials are another important class of supports for heterogeneous catalysts. scholarsresearchlibrary.com Hybrid catalysts synthesized from silica (B1680970) and functionalizing agents like 3-aminopropyltriethoxysilane (B1664141) have been used for the transesterification of β-ketoesters. These catalysts proved to be highly efficient and reusable, maintaining their activity for at least four cycles without reactivation. acs.org In another study, ceria (CeO₂) loaded onto hierarchical Mobil Five (MFI) zeolite was used as a catalyst for the transesterification of ethyl acetoacetate with n-amyl alcohol, achieving an impressive 97% conversion after 4 hours under solvent-free conditions. rsc.orggoogle.com The catalyst's high activity was attributed to the combined effects of its electronic properties and hierarchical topology. rsc.org
Natural clays, such as kaolinitic clay, have also been employed as inexpensive, reusable, and efficient heterogeneous catalysts for the selective transesterification of β-keto esters with various alcohols, including long-chain and unsaturated variants.
Table 2: Heterogeneous Catalysts for Transesterification of Ethyl Acetoacetate (EAA)
| Catalyst | Alcohol | Conditions | Conversion/Yield |
| Mesoporous Carbon Nitride (MCN) | 1-Butanol | Solvent-free, Heterogeneous | 69% Conversion, 100% Selectivity nih.gov |
| Ceria-loaded MFI Zeolite (CeAM) | n-Amyl alcohol | Solvent-free, Optimized temperature | 97% Conversion (4h) rsc.orggoogle.com |
| Silica Hybrid Catalyst (SHF) | 3-Phenyl-1-propanol | Toluene, Reflux, 4h | 98% Yield acs.org |
| Kaolinitic Clay | Various primary alcohols | Catalytic amount | High yields |
Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as alternative reaction media and catalysts. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive for developing greener synthetic processes.
For the synthesis of this compound, ILs can be employed in several ways. A synergetic catalytic system comprising a sulfonic acid-functionalized IL and sulfamic acid has been successfully used for the chemoselective transesterification of β-ketoesters. For example, 1-Propyl-3-methylimidazolium chloride ([C3MIm]Cl) combined with sulfamic acid provides an effective medium for the reaction.
Another advanced approach involves immobilizing the acetoacetate moiety onto an ionic liquid support. In one such strategy, an alcohol-functionalized task-specific ionic liquid (TSIL) is first reacted to create an IL-bound acetoacetate. This substrate can then undergo multicomponent reactions, like the Biginelli reaction. The final product is subsequently cleaved from the ionic liquid phase via transesterification with an alcohol, such as propanol, under mild conditions. This method combines the benefits of homogeneous reaction conditions with the ease of separation characteristic of solid-phase synthesis.
Furthermore, the synthesis of β-keto esters has been achieved through a neat transesterification reaction between an existing β-keto ester and an alcohol-functionalized ionic liquid under microwave irradiation, without the need for an additional catalyst. This highlights the potential for ILs to act as both the support and a component of the reaction. The use of ILs as recyclable solvent systems for metal-catalyzed reactions of β-keto esters has also been explored, demonstrating excellent catalyst retention and yield over multiple cycles.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety when handling reactive intermediates like diketene (B1670635), precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability.
The synthesis of acetoacetate esters is particularly well-suited to flow chemistry. A patented continuous process describes the preparation of methyl or ethyl acetoacetate by reacting diketene with the corresponding alcohol in a tubular continuous flow reactor. This method can be directly adapted for the synthesis of this compound by using n-propanol. In this process, the alcohol is premixed with a catalyst and then combined with diketene in a tubular reactor at temperatures ranging from 50-150 °C and pressures up to 1 MPa. The residence time is significantly shortened to between 0.5 and 60 minutes, which minimizes the formation of byproducts and increases product yield.
The synthesis of acetoacetate analogues in flow has also been extensively studied. For instance, a continuous flow procedure for preparing methyl oximino acetoacetate involves feeding neat reactants into a coiled reactor made of fluoropolymer tubing, demonstrating the potential for solvent-minimized processes. organic-chemistry.orgamazonaws.com Such systems allow for stable and controllable production, achieving high yields and purity. rsc.org The inherent safety of containing highly reactive species within a small-volume reactor makes flow synthesis a compelling technology for the industrial production of this compound from diketene.
Mechanistic Investigations and Reaction Dynamics of Propyl Acetoacetate
Industrial Applications
Solvent: Due to its ability to dissolve a range of substances, it is utilized as a solvent in products like paint removers and adhesives. ontosight.ai
Intermediate: It is an important intermediate in the production of various chemicals. nih.gov
Use in Organic Synthesis
Propyl acetoacetate (B1235776) is a key reagent in the acetoacetic ester synthesis, a versatile method for preparing ketones and other organic molecules. libretexts.org The presence of the active methylene (B1212753) group allows for easy alkylation and subsequent decarboxylation to yield substituted ketones. libretexts.orgmasterorganicchemistry.com For example, it can be used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, which are a class of potent and selective A2B adenosine (B11128) receptor antagonists. lookchem.com
Propyl Acetoacetate As a Synthon in Complex Organic Synthesis
Use in Organic Synthesis
The most prominent application of propyl acetoacetate (B1235776) is in the acetoacetic ester synthesis. askthenerd.com This versatile synthetic route allows for the preparation of a wide variety of methyl ketones. askthenerd.comlibretexts.org By choosing an appropriate alkyl halide for the alkylation step, a diverse range of substituted ketones can be synthesized after the final hydrolysis and decarboxylation steps. askthenerd.comyoutube.com
Role in the Production of Pharmaceuticals
Propyl acetoacetate serves as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.aicymitquimica.com Its ability to participate in C-C bond formation and subsequent chemical transformations makes it a useful building block for creating the complex carbon skeletons found in many active pharmaceutical ingredients. For instance, related acetoacetic esters are used in the synthesis of anticoagulants and antihypertensive drugs. ontosight.ai
Pyridone and Tetrahydropyridine Derivatives Synthesis
Application in the Flavor and Fragrance Industry
While this compound itself may not be directly used as a flavor or fragrance, its derivatives are. thegoodscentscompany.comontosight.ai The chemical structure of acetoacetic esters can be modified to produce a variety of other esters and compounds that possess desirable fruity or floral notes. ontosight.aichempoint.com The broader class of acetoacetic esters, such as ethyl acetoacetate, are well-known precursors in the creation of aroma chemicals. chempoint.com
Advanced Spectroscopic and Analytical Characterization Methodologies for Propyl Acetoacetate and Its Derivatives
Industrial Intermediate
It serves as a crucial intermediate in the chemical industry for the production of pharmaceuticals and agrochemicals. cymitquimica.com For instance, it is used in the synthesis of certain anticoagulants and antihypertensive drugs. ontosight.ai
Flavor and Fragrance
Derivatives of propyl acetoacetate (B1235776) are utilized in the flavor and fragrance industry to create fruity and floral notes. ontosight.ai
Solvent
Due to its ability to dissolve a variety of substances, propyl acetoacetate can be used as a solvent in products like paint removers and adhesives. ontosight.ai
Research Highlights
Current research continues to explore new applications and synthesis methods for propyl acetoacetate (B1235776) and related beta-keto esters. Studies often focus on its use as a versatile building block in the synthesis of novel bioactive molecules and advanced materials. Its role in metal-catalyzed cross-coupling reactions and multicomponent reactions is an area of active investigation, aiming to develop more efficient and sustainable synthetic methodologies.
Applications and Derivatization Beyond Synthetic Intermediates
Development of Functional Materials Utilizing Propyl Acetoacetate (B1235776) Derivatives
The unique reactivity of the acetoacetate group is harnessed to create a variety of functional polymers and materials. By incorporating derivatives of propyl acetoacetate into polymer chains, materials with capabilities such as cross-linking, improved adhesion, and biodegradability can be engineered.
A primary application is in the formulation of coatings and adhesives. Monomers like acetoacetoxypropyl methacrylate, an analogue of this compound, are incorporated into polymer backbones via emulsion polymerization. google.comgoogle.comgoogleapis.com The pendant acetoacetoxy groups on the resulting polymer are highly reactive and can undergo cross-linking reactions at ambient temperatures. epo.org This "self-crosslinking" ability is crucial for producing durable coatings with enhanced chemical resistance and hardness without the need for high-energy curing processes. google.comepo.org
Another significant area is the modification of natural polymers like cellulose (B213188). Cellulose can be chemically modified with reagents such as tert-butyl acetoacetate to produce cellulose acetoacetate (CAA). mdpi.comnih.govacs.org This transformation introduces the reactive acetoacetate moiety onto the biopolymer backbone, making it a versatile platform for further functionalization. nih.govacs.org For instance, CAA can be cross-linked with compounds like chitosan (B1678972) to form hydrogels with a three-dimensional network structure, suitable for applications such as controlled drug release. mdpi.com These modified biopolymers combine the inherent properties of cellulose, like biodegradability, with the new functionalities conferred by the acetoacetate group. google.com
The table below summarizes key examples of functional materials derived from acetoacetate analogues.
| Monomer/Derivative | Polymerization/Modification Method | Key Feature | Application |
| Acetoacetoxypropyl methacrylate | Free-radical emulsion polymerization | Ambient temperature cross-linking | Coatings, Adhesives google.compaintsandcoatingsexpert.com |
| Allyl acetoacetate | Copolymerization | Forms enamines, chelates with metals | Adhesives, Rust-converting primers google.com |
| Cellulose acetoacetate (CAA) | Transesterification of cellulose | Biodegradable, reactive backbone | Functional hydrogels, Drug delivery systems, Water-borne coatings mdpi.combrill.com |
| Starch acetoacetate | Reaction with diketene (B1670635) or transesterification | Thermoplastic properties, reactive | Biodegradable plastics, Waterproof glues brill.com |
Chemical Biology and Medicinal Chemistry Applications (Excluding Dosage/Administration)
The this compound scaffold is a valuable starting point for the synthesis of heterocyclic compounds, many of which are investigated in medicinal chemistry for their biological activities. The 1,3-dicarbonyl structure is ideal for cyclocondensation reactions, allowing for the efficient construction of complex molecular architectures.
One of the most notable applications is the Biginelli reaction, a one-pot, multi-component reaction between an aldehyde, a β-ketoester (like this compound), and urea (B33335) or thiourea. scirp.orgmdpi.com This reaction produces dihydropyrimidinones (DHPMs), a class of compounds that has attracted significant interest in medicinal chemistry due to a wide range of biological properties. scirp.orgscielo.org.mxnih.gov By modifying the cellulose backbone with acetoacetate groups, the Biginelli reaction can be used to graft these heterocyclic moieties onto the biopolymer, creating new functional materials with potential biomedical applications. nih.govmdpi.com
Similarly, this compound and its analogues are key reactants in the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a β-ketoester with a hydrazine (B178648) derivative. bas.bgmdpi.com This provides a straightforward route to a wide variety of substituted pyrazoles. rsc.orgorganic-chemistry.orgnih.gov These pyrazole derivatives are explored for various biological activities, including antimicrobial properties. bas.bgresearchgate.netmdpi.com For example, pyrazolyl quinoxaline (B1680401) derivatives have been synthesized from ethyl acetoacetate (a close analogue) and evaluated for their antimicrobial potential. nih.gov Other heterocyclic systems, such as coumarins and pyrroles, can also be synthesized using acetoacetate-based starting materials. medwinpublishers.comscielo.org.zaorganic-chemistry.org
The table below highlights some of the bioactive heterocyclic systems synthesized from acetoacetate derivatives.
| Acetoacetate Derivative | Reaction Type | Resulting Scaffold | Noted Biological Relevance |
| This compound / Ethyl acetoacetate | Biginelli Reaction | Dihydropyrimidinone (DHPM) | Precursors for pharmacologically evaluated compounds scirp.orgnih.gov |
| This compound / Ethyl acetoacetate | Knorr Pyrrole Synthesis | Pyrrole | Building block for bioactive molecules organic-chemistry.org |
| This compound / Ethyl acetoacetate | Hantzsch Dihydropyridine Synthesis | Dihydropyridine | Calcium channel blocker scaffolds |
| Ethyl acetoacetate | Pyrazole Synthesis (with hydrazines) | Pyrazole | Antimicrobial and anti-inflammatory research interest bas.bgmdpi.comresearchgate.net |
| Ethyl acetoacetate | Quinoxaline derivative synthesis | Pyrazolyl quinoxaline | Investigated for antimicrobial activity nih.gov |
Agrochemical and Material Science Applications of this compound Analogues
The versatility of the acetoacetate structure extends into the fields of agrochemicals and material science, where its derivatives and analogues are used for their biological activity or their ability to interact with other materials, such as metals.
In agrochemical research, the acetoacetate moiety is a building block for certain classes of pesticides. For instance, pyrazole-based compounds, which can be synthesized from acetoacetate precursors, are known to have applications as herbicides, fungicides, and insecticides. researchgate.net Some commercial herbicides and fungicides function by inhibiting enzymes common to both plants and fungi, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the metabolism of tyrosine to acetoacetate. nih.govacs.orgresearchgate.net The synthesis of complex agrochemicals, such as the fungicide carboxin, has been developed from methyl acetoacetate, demonstrating the role of this chemical scaffold in creating active ingredients for crop protection. researchgate.net
In material science, a key property of the acetoacetate group is its ability to act as a chelating agent for metal ions. researchgate.net The two oxygen atoms of the β-ketoester can form stable complexes with a variety of metals. researchgate.netnih.gov This property is exploited in applications like rust-converting primers, where acetoacetate-functional polymers can chelate iron ions on a rusted surface, converting them into a stable, paintable layer. epo.org The chelation of metal alkoxides, such as titanium butoxide, with ethyl acetoacetate is a fundamental step in the sol-gel process. This modification controls the hydrolysis and condensation rates, which is critical for producing metal oxide materials like titania with specific nanostructures and properties. researchgate.net
The following table details some applications of acetoacetate analogues in these fields.
| Acetoacetate Analogue/Derivative | Application Area | Mechanism/Function | Research Finding/Status |
| Ethyl/Methyl acetoacetate | Agrochemical Synthesis | Precursor for heterocyclic pesticides | Used in the synthesis of fungicides like Carboxin and pyranopyrazole-based agents researchgate.netresearchgate.net |
| Acetoacetate-functional Polymers | Material Science (Metal Chelation) | Forms stable complexes with metal ions | Employed in rust-converting coatings to stabilize iron oxides epo.org |
| Ethyl acetoacetate | Material Science (Sol-Gel Process) | Controls hydrolysis of metal alkoxides | Used to modify titanium butoxide for the synthesis of nanocrystalline anatase (TiO₂) researchgate.net |
| HPPD-Inhibiting Herbicides | Agrochemicals (Herbicides) | Inhibition of an enzyme involved in acetoacetate metabolism | A known mode of action for commercial herbicides acs.orgresearchgate.net |
Q & A
Q. What are the common laboratory synthesis methods for propyl acetoacetate, and how can reaction conditions be optimized?
this compound is synthesized via Claisen condensation, analogous to ethyl acetoacetate production . A typical protocol involves:
- Reacting diketene with propanol under controlled acidic or basic catalysis.
- Alternatively, condensing two moles of propyl acetate using a strong base (e.g., sodium ethoxide) to form the β-ketoester. Optimization strategies :
- Adjusting molar ratios (propanol:diketene or propyl acetate:base).
- Temperature control (60–80°C) to minimize side reactions.
- Purification via fractional distillation to isolate the ester .
| Parameter | Ethyl Acetoacetate | This compound |
|---|---|---|
| Catalyst | Sodium ethoxide | Sodium propoxide |
| Reaction Temp. | 70–80°C | 60–75°C |
| Yield | ~75% | ~65–70% (reported) |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Key methods include:
- NMR :
- ¹H NMR: Peaks at δ 1.0–1.2 (propyl CH₃), δ 2.3–2.5 (keto CH₂), and δ 4.1–4.3 (ester OCH₂) .
- ¹³C NMR: Carbonyl (C=O) at ~170–175 ppm, keto carbon at ~200 ppm.
Q. What are the key considerations for experimental design when using this compound in multi-step organic syntheses?
- Stability : Store under inert atmosphere (N₂/Ar) to prevent keto-enol tautomerism or hydrolysis.
- Reactivity : Use anhydrous conditions to avoid ester saponification.
- Purification : Employ column chromatography or recrystallization to separate β-ketoester intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiencies involving this compound?
Contradictions often arise from varying experimental setups. Methodological approaches include:
- Systematic replication : Control variables like solvent polarity (e.g., THF vs. DMF), catalyst loading, and temperature.
- Computational modeling : Use density functional theory (DFT) to predict transition states and compare with empirical rate data.
- Meta-analysis : Pool data from literature to identify trends (e.g., Arrhenius parameters) and outliers .
Q. What strategies are recommended for analyzing this compound’s stability under varying experimental conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity, or UV light, and monitor via HPLC.
- Kinetic profiling : Use pseudo-first-order models to quantify degradation rates.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents to mitigate metal-catalyzed oxidation .
Q. How does this compound interact in biological systems, and what metabolomic approaches detect its presence or breakdown products?
- Metabolite detection : Employ LC-MS/MS to identify acetoacetate derivatives (e.g., via β-oxidation).
- Isotopic labeling : Use ¹³C-labeled this compound to trace metabolic pathways in vitro.
- Data analysis : Apply orthogonal partial least-squares discriminant analysis (OPLS-DA) to distinguish metabolic fingerprints in biological matrices .
Q. What computational models predict the physicochemical properties of this compound, and how do they compare with empirical data?
- QSPR models : Predict logP (lipophilicity) and pKa using quantum-chemical descriptors (e.g., HOMO-LUMO gaps).
- Molecular dynamics simulations : Model solvent interactions and diffusion coefficients.
- Validation : Compare predicted vs. experimental solubility (e.g., in ethanol/water mixtures) and vapor pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
